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Compound of Interest

Compound Name:
4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-

en-2-one

Cat. No.: B13587446

Get Quote

Executive Summary
Pyrazole-substituted enones, commonly referred to as pyrazole chalcones, represent a

privileged class of pharmacophores in modern medicinal chemistry. By bridging a nitrogen-rich

pyrazole core with an

-unsaturated ketone (enone) linker, these compounds exhibit potent anti-inflammatory,
antimicrobial, and antineoplastic properties[1]. For drug development professionals, the precise
determination of their molecular weight (MW) and molecular formula is not merely an analytical
formality; it is a critical step in predicting pharmacokinetic behavior, ensuring synthetic fidelity,
and validating structure-activity relationships (SAR).

This guide provides an in-depth analysis of the structural anatomy, molecular formula

derivation, and self-validating synthetic workflows required to isolate and characterize pyrazole-

substituted enones.

Structural Anatomy & Molecular Formula Derivation
The baseline architecture of a pyrazole-substituted enone consists of three distinct domains:
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The Pyrazole Core: Typically synthesized as a 1,3-diphenyl-1H-pyrazole moiety, contributing

a base formula of

.

The Enone Linker: A three-carbon

-unsaturated carbonyl bridge (

) that acts as a Michael acceptor, crucial for binding to biological targets like the COX-2
enzyme[2].

The Aryl Substituent: An acetophenone-derived aromatic ring that caps the enone, often

modified with halogens or electron-donating groups to tune the molecule's electronic profile.

Deriving the General Formula
For the unsubstituted parent compound, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-

one, the molecular formula is calculated by fusing the pyrazole-4-carbaldehyde precursor (

) with acetophenone (

), followed by the subtraction of one water molecule (

) lost during the condensation:

Formula:

Molecular Weight:

The introduction of substituents systematically alters this baseline formula, directly impacting

the compound's exact monoisotopic mass and isotopic distribution profile.

Quantitative Data: Molecular Weights and Formulas
The following table summarizes the structural data for highly active pyrazole enone derivatives

synthesized for anti-inflammatory and antimicrobial screening[3][4].
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Compound
Name
(Pyrazole
Chalcone)

Substituent
(Acetophenon
e Ring)

Molecular
Formula

Exact Mass
(Monoisotopic)

Molar Mass
(MW)

3-(1,3-diphenyl-

1H-pyrazol-4-

yl)-1-phenylprop-

2-en-1-one

None (H) 350.1415 Da 350.42 g/mol

1-(4-

fluorophenyl)-3-

(1,3-diphenyl-1H-

pyrazol-4-

yl)prop-2-en-1-

one

4-Fluoro (-F) 368.1321 Da 368.41 g/mol

1-(4-

chlorophenyl)-3-

(1,3-diphenyl-1H-

pyrazol-4-

yl)prop-2-en-1-

one

4-Chloro (-Cl) 384.1025 Da 384.86 g/mol

1-(2,4-

dimethoxyphenyl

)-3-(1,3-diphenyl-

1H-pyrazol-4-

yl)prop-2-en-1-

one

2,4-Dimethoxy (-

OCH₃)
410.1625 Da 410.47 g/mol

Analytical Workflows for Structural Validation
To confirm the molecular formula and weight, a multi-tiered analytical approach is required.

This ensures that the structural assignment is unambiguous.

High-Resolution Mass Spectrometry (HRMS): Utilizing Electrospray Ionization (ESI+),

pyrazole enones readily protonate to form
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ions. For example, the 4-chloro derivative (

) will display a distinct isotopic cluster at

385.1103 (

) and

387.1073 in a 3:1 ratio, definitively proving the presence of a single chlorine atom and
validating the molecular formula[5].

Nuclear Magnetic Resonance (NMR): While mass spectrometry confirms the weight,

-NMR confirms the geometric formula. The enone linker protons must exhibit a characteristic
trans-alkene coupling constant (

) at

. The isolated pyrazole proton appears as a sharp singlet at

[3].

Elemental Analysis (CHN): Combustion analysis serves as the final purity checkpoint. The

experimental percentages of Carbon, Hydrogen, and Nitrogen must fall within

of the theoretical values calculated from the molecular formula.
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Fig 1: Workflow for the synthesis and structural validation of pyrazole-substituted enones.
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Experimental Protocol: A Self-Validating Synthesis
System
The synthesis of pyrazole enones via the Claisen-Schmidt condensation must be designed to

minimize side reactions that could alter the intended molecular formula. The following protocol

utilizes Polyethylene Glycol (PEG-400) as a green solvent[3].

Step-by-Step Methodology
Reagent Solubilization: Dissolve equimolar amounts (1.0 mmol) of substituted 1,3-diphenyl-

1H-pyrazole-4-carbaldehyde and the target substituted acetophenone in 10 mL of PEG-400.

Causality: PEG-400 acts as an environmentally benign phase-transfer catalyst. It

significantly enhances the solubility of the highly hydrophobic aromatic precursors

compared to traditional aqueous ethanol systems, ensuring a homogenous reaction

matrix[5].

Base-Catalyzed Enolization: Slowly add 1 mL of 20% aqueous

dropwise to the stirring mixture.

Causality: The hydroxide ion deprotonates the

-methyl group of the acetophenone, generating a nucleophilic enolate. Dropwise addition
prevents localized spikes in basicity, which could otherwise trigger the Cannizzaro reaction
of the aldehyde, ruining the stoichiometric ratio.

Aldol Condensation & Dehydration: Stir the mixture at 40–50°C for 1 to 2 hours.

Causality: The enolate attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.

The subsequent dehydration (loss of

) is thermodynamically driven by the formation of the highly stable, conjugated extended

-system of the enone.

Phase-Shift Precipitation (Self-Validation): Pour the completed reaction mixture slowly into

100 mL of ice-cold water under vigorous stirring.
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Causality: This step makes the protocol self-validating. Water dramatically increases the

dielectric constant of the solvent system. The highly lipophilic pyrazole enone (MW ~350-

410 Da) can no longer remain solvated and precipitates out as a solid mass. Unreacted

polar precursors and the

catalyst remain trapped in the aqueous phase[3].

Isolation and Purification: Filter the precipitate, wash thoroughly with distilled water to

neutralize the pH, and recrystallize from 50% ethanol.

Causality: Recrystallization removes trace PEG-400 and minor structural isomers,

ensuring the analytical purity required for HRMS and elemental analysis.

Mechanistic Insights: Pharmacokinetic Implications
of Molecular Weight
The molecular weights of pyrazole-substituted enones typically fall within the 350 to 450 Da

range. This specific mass window is highly intentional in medicinal chemistry.

According to Lipinski’s Rule of Five, a molecular weight under 500 Da is a primary requisite for

favorable oral bioavailability and membrane permeability. By maintaining the MW below this

threshold, researchers can introduce electronegative halogens (such as Fluorine, adding only

~19 Da) to the acetophenone ring. This minor molecular weight penalty drastically increases

the compound's metabolic stability against cytochrome P450 enzymes without violating

pharmacokinetic constraints[1][2].

Conclusion
The structural elucidation of pyrazole-substituted enones relies on a rigorous understanding of

their molecular formulas and weights. By employing phase-transfer synthesis protocols and

validating the resulting structures through HRMS, NMR, and Elemental Analysis, researchers

can confidently generate highly pure, druggable scaffolds. The careful tuning of the molecular

formula—balancing lipophilic bulk with pharmacokinetic limits—remains the cornerstone of

developing next-generation pyrazole chalcone therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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